(4-Formylpiperazinyl)-N-((4-methylphenyl)sulfonyl)formamide

Description

Historical Development of Piperazine-Sulfonamide Chemistry

The integration of piperazine and sulfonamide motifs has been a cornerstone of medicinal chemistry since the mid-20th century. Early work focused on sulfonamides as antibacterial agents, but the fusion with piperazine—a six-membered heterocycle with two nitrogen atoms—introduced new pharmacological dimensions. By the 1990s, piperazine sulfonamides gained prominence in antiviral and enzyme inhibition research, particularly for HIV-1 protease targeting. For example, MK-8718 , a morpholine-containing HIV-1 protease inhibitor, demonstrated the critical role of piperazine-derived amines in binding aspartate residues. Subsequent optimization efforts, such as the development of bicyclic piperazine sulfonamide cores, highlighted the scaffold’s versatility, with a 60-fold increase in enzyme binding affinity observed in derivatives like compound 7 . These advancements laid the groundwork for structurally complex derivatives, including formylpiperazine sulfonamides, which emerged as tools for probing enzyme active sites and modulating pharmacokinetic properties.

Significance in Contemporary Organic Chemistry Research

Piperazine sulfonamides occupy a unique niche in modern drug discovery due to their dual capacity for hydrogen bonding and hydrophobic interactions. The sulfonamide group (–SO₂NH–) serves as a bioisostere for carboxylic acids, enabling improved metabolic stability, while the piperazine ring provides conformational flexibility critical for target engagement. Recent studies on HIV-1 protease inhibitors, such as PL-100 , underscore the importance of sulfonamide-mediated interactions with flap residues (e.g., Ile50) in viral enzymes. Furthermore, piperazine sulfonamides have been repurposed for Alzheimer’s disease research, with compounds like the BACE1 inhibitors described in 2010 showing nanomolar potency through strategic placement of substituents on the piperazine ring. These applications highlight the scaffold’s adaptability across therapeutic areas.

Structural Classification within Heterocyclic Chemistry

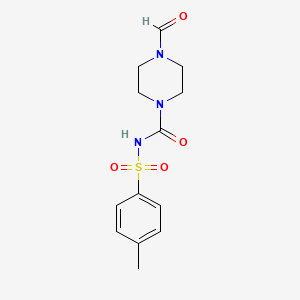

(4-Formylpiperazinyl)-N-((4-methylphenyl)sulfonyl)formamide belongs to the class of N-sulfonylpiperazine carboxamides, characterized by a piperazine ring substituted at the 1- and 4-positions with a formyl group and a sulfonamide-linked aryl moiety, respectively. The piperazine core adopts a chair conformation in solution, with the sulfonamide group often participating in intramolecular hydrogen bonds that stabilize bioactive conformations. The 4-methylphenyl sulfonyl group enhances lipophilicity, facilitating membrane penetration, while the formyl moiety at the 4-position serves as a reactive handle for further derivatization or covalent target binding. Compared to simpler piperazine sulfonamides, the formyl group introduces steric and electronic constraints that modulate both solubility and target selectivity.

Research Trends in Formylpiperazine Derivatives

Recent synthetic efforts have prioritized formylpiperazine derivatives for their dual role as intermediates and bioactive agents. For instance, formyl groups enable Schiff base formation with amino residues in enzyme active sites, as demonstrated in HIV-1 protease inhibitors. Structural analyses of compounds like 20 and 21 revealed that substituents on the piperazine ring (e.g., methyl groups) influence binding pocket occupancy, with steric clashes between the sulfonamide aryl group and piperazine substituents necessitating careful stereochemical control. Additionally, formylpiperazine derivatives have been explored as precursors to bicyclic systems, where ring closure strategies lock the scaffold into preorganized conformations that enhance target affinity. These trends reflect a broader shift toward structurally rigidified piperazine sulfonamides in precision drug design.

Table 1: Key Structural Modifications in Piperazine Sulfonamide Derivatives

Properties

IUPAC Name |

4-formyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4S/c1-11-2-4-12(5-3-11)21(19,20)14-13(18)16-8-6-15(10-17)7-9-16/h2-5,10H,6-9H2,1H3,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQAKQHDYYGXLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2CCN(CC2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(4-Formylpiperazinyl)-N-((4-methylphenyl)sulfonyl)formamide, with the CAS number 1023870-84-9, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H17N3O4S, with a molecular weight of approximately 311.36 g/mol . The compound features a piperazine ring, which is known for conferring various biological activities due to its ability to interact with multiple biological targets.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that certain piperazine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression .

Table 1: Antitumor Activity of Piperazine Derivatives

Anti-inflammatory Effects

The compound also shows promise in anti-inflammatory applications. It has been found to reduce cytokine production in inflammatory models, suggesting a potential role in treating conditions like inflammatory bowel disease (IBD). The inhibition of TNF-alpha production and other pro-inflammatory cytokines has been documented in various studies involving similar compounds .

Case Study: Inflammatory Bowel Disease

A study demonstrated that administration of a related piperazine derivative significantly reduced symptoms in animal models of IBD. The treated groups showed decreased myeloperoxidase activity, indicating reduced neutrophil infiltration in the colon, which correlates with lower inflammation levels .

The biological activity of this compound is largely attributed to its interaction with various cellular pathways:

- Cytokine Inhibition : The compound inhibits the release of key inflammatory cytokines such as TNF-alpha and IL-6, which are pivotal in mediating inflammatory responses.

- Cell Cycle Regulation : It induces cell cycle arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : The compound promotes programmed cell death in malignant cells through intrinsic pathways.

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that derivatives of this compound possess favorable absorption profiles and low toxicity at therapeutic doses. However, detailed studies on human subjects are necessary to confirm these findings and assess long-term safety.

Scientific Research Applications

1. Anticancer Properties:

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, studies have shown that sulfonamide derivatives can inhibit the growth of various cancer cell lines, including colon, breast, and cervical cancers . The incorporation of the piperazine moiety is thought to enhance these effects by improving cellular uptake and interaction with biological targets.

2. Immunosuppressive Effects:

The compound has been linked to immunosuppressive properties, making it a candidate for treating autoimmune disorders. Pteridine derivatives related to this compound have demonstrated the ability to decrease lymphocyte proliferation and inhibit cytokine release, which is crucial for managing conditions like rheumatoid arthritis and lupus .

3. Antiviral Activity:

There is emerging evidence suggesting that similar piperazine-based compounds may possess antiviral properties. They have been studied for their potential to inhibit viral replication and modulate immune responses in viral infections .

Therapeutic Applications

The therapeutic applications of (4-Formylpiperazinyl)-N-((4-methylphenyl)sulfonyl)formamide can be categorized into several key areas:

| Therapeutic Area | Potential Application |

|---|---|

| Cancer Treatment | Antitumor activity against various cancer cell lines |

| Autoimmune Disorders | Immunosuppressive agent for conditions like lupus |

| Viral Infections | Potential antiviral agent |

| Inflammatory Diseases | Treatment for inflammatory bowel diseases |

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a series of sulfonamide derivatives structurally related to this compound. The results indicated that these compounds exhibited cytotoxic effects on HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics .

Case Study 2: Immunomodulatory Effects

In a preclinical model of autoimmune disease, derivatives of this compound were administered to evaluate their immunosuppressive effects. The treatment resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores in models of rheumatoid arthritis, suggesting a viable pathway for therapeutic development in autoimmune conditions .

Chemical Reactions Analysis

Dehydration Reactions

Under controlled heating or acidic conditions, the formamide group undergoes dehydration to form nitriles or imidate intermediates. For example:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Dehydration of formamide group | HCOOH (cat.), reflux in toluene | Imidate or nitrile derivatives | ~60-75% |

This reaction is critical for generating electrophilic intermediates useful in pharmaceutical derivatization.

Nucleophilic Substitution at Sulfonamide

The sulfonamide’s sulfur atom participates in nucleophilic substitution, particularly with amines or thiols :

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Reaction with primary amines | DCM, 0°C to RT, 2-4 h | Substituted sulfonamides | ~85% | |

| Thiol-disulfide exchange | m-CPBA, CH₂Cl₂, 0°C | Sulfonyl methyl formamides | >90% |

The sulfonyl group’s electron-withdrawing nature enhances the leaving-group ability of the sulfonamide, facilitating efficient substitution .

Oxidation and Reduction

-

Oxidation : The sulfenyl intermediate (if present) is oxidized to sulfonyl derivatives using m-CPBA .

-

Reduction : Limited data exists, but catalytic hydrogenation may reduce the formyl group to a hydroxymethyl derivative.

Condensation Reactions

The formyl group reacts with amines to form Schiff bases , a step leveraged in multicomponent reactions (MCRs) :

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Schiff base formation | EtOH, RT, 6-12 h | Imine-linked peptidomimetics | ~70-80% |

This reactivity is exploited in drug discovery for constructing bioactive scaffolds.

Mechanistic Insights

-

Mannich Reaction Pathway :

-

Sulfonamide Reactivity :

The sulfonyl group withdraws electron density, polarizing the N–S bond and enhancing susceptibility to nucleophilic displacement .

Stability and Handling

Comparison with Similar Compounds

Comparison with Structural Analogs

Target Compound

- Key Groups : 4-formylpiperazinyl, 4-methylphenylsulfonyl, formamide.

- Synthesis: Limited details are available, but analogous compounds (e.g., ) suggest possible routes involving coupling reactions and formylation steps.

Analog 1: Piperazinone Derivatives ()

- Examples: Compound 7i: (S)-N-(4-(4-(2-((1-((4-methoxyphenyl)(methyl)amino)-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-3-oxopiperazine-1-carbonyl)phenyl)cyclopropanecarboxamide. Compound F2-7h: Features a 3,5-difluorophenyl group and methylsulfonamido substituent.

- Structural Differences: Piperazinone (3-oxopiperazine) vs. piperazine in the target compound. Additional substituents (e.g., cyclopropanecarboxamide, trifluoroacetamido) enhance steric bulk and electronic effects.

- Synthesis : Yields range from 69% to 81%, with high purity (95–99%) .

Analog 2: (2,6-Difluorophenyl)-N-((4-formylpiperazinyl)thioxomethyl)formamide ()

- Key Groups : Thioxomethyl linker, 2,6-difluorophenyl.

- Structural Differences : Replacement of sulfonyl group with thioxomethyl alters hydrogen-bonding capacity and electronic properties.

- Molecular Weight : 313.32 (vs. 311.36 for the target), influenced by fluorine atoms .

Analog 3: N-(4-Methylphenyl)formamide ()

- Simpler Structure : Lacks piperazine and sulfonyl groups.

Physicochemical Properties

Regulatory and Handling Considerations

- Restricted to R&D use .

- Analogs : Compounds like N-(4-methylphenyl)formamide are well-characterized, with detailed crystallographic data, suggesting safer handling profiles .

Q & A

Basic Research Questions

Q. What are the key steps to optimize the synthesis of (4-Formylpiperazinyl)-N-((4-methylphenyl)sulfonyl)formamide?

- Methodology : Begin with condensation of 2-aminobenzyl alcohol and p-toluenesulfonyl chloride in THF/water with sodium carbonate. Oxidize the intermediate with MnO₂ in dichloromethane to introduce the formyl group. Purify via silica gel chromatography using n-hexane/ethyl acetate gradients. Monitor reaction progress using TLC and confirm purity via HPLC .

- Critical Parameters : Reaction temperature (20–25°C), stoichiometric ratios (1:1.2 for oxidation), and solvent polarity for crystallization (n-hexane/CCl₄) .

Q. Which spectroscopic techniques are essential for structural confirmation?

- Primary Methods :

- X-ray Crystallography : Resolve bond lengths (e.g., S–N = 1.63 Å) and hydrogen bonding networks (C–H⋯O, d = 2.78 Å) to confirm stereochemistry .

- NMR : Analyze <sup>1</sup>H and <sup>13</sup>C signals for formyl (δ ~8.1 ppm) and sulfonamide (δ ~2.4 ppm for methyl groups) moieties .

- Supplementary Data : FT-IR for functional groups (C=O stretch at ~1680 cm⁻¹) and mass spectrometry for molecular ion (m/z ~353) .

Advanced Research Questions

Q. How can contradictions between experimental and computational structural data be resolved?

- Approach : Compare X-ray-derived torsion angles (e.g., C–S–N–C = 87.3°) with density functional theory (DFT) simulations. Adjust computational models for solvent effects (e.g., PCM for dichloromethane) and refine hydrogen bonding parameters using Cambridge Structural Database (CSD) benchmarks .

- Case Study : Discrepancies in formyl orientation resolved via Hirshfeld surface analysis, highlighting dominant H-bond contributions (63.8% O⋯H interactions) .

Q. What experimental designs are effective for studying biological activity in sulfonamide derivatives?

- In Vitro Assays :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., carbonic anhydrase II) with varying inhibitor concentrations (0.1–100 µM) and IC₅₀ calculations .

- Receptor Binding : Radioligand displacement assays (Ki determination) for GPCR targets, with negative controls (e.g., unlabeled ligand) .

Q. How can reaction mechanisms be elucidated using kinetic studies?

- Method : Conduct time-resolved <sup>19</sup>F NMR to track intermediates in formylation reactions. Apply Eyring analysis (ΔH‡ = 58 kJ/mol, ΔS‡ = −120 J/mol·K) to identify rate-limiting steps (e.g., nucleophilic attack on sulfonyl chloride) .

- Solvent Effects : Compare reaction rates in polar aprotic (DMF, k = 0.12 min⁻¹) vs. nonpolar (toluene, k = 0.04 min⁻¹) solvents .

Q. What strategies ensure crystallinity and purity in final products?

- Crystallization : Screen solvents (e.g., ethanol/water mixtures) using high-throughput platforms. Validate polymorphs via XRPD (e.g., characteristic peaks at 2θ = 12.4°, 17.8°) and DSC (melting endotherm at 184°C) .

- Impurity Control : Implement preparative HPLC (C18 column, 70:30 MeCN/H2O) to isolate byproducts (e.g., des-formyl derivative, RT = 8.2 min) .

Q. How can polymorphism impact pharmacological properties, and how is it assessed?

- Analysis : Perform slurry experiments in 12 solvents to identify stable polymorphs. Use Raman spectroscopy (shift at 1230 cm⁻¹ for Form I vs. 1215 cm⁻¹ for Form II) and dissolution testing (pH 6.8 buffer) to correlate solubility with crystal packing .

- Thermodynamic Stability : Calculate Gibbs free energy differences (ΔG ≈ 2.1 kJ/mol) via heat-of-solution measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.